molecular formula C16H23N3O B2917837 (Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide CAS No. 1356809-80-7

(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide

Cat. No.: B2917837
CAS No.: 1356809-80-7
M. Wt: 273.38
InChI Key: KKPCCTIKFMRLEY-UHFFFAOYSA-N
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Description

This compound is a cyanoenamide derivative characterized by a (Z)-configured α,β-unsaturated carbonyl system. The pyrrole ring at the 3-position is substituted with 2,5-dimethyl groups and a 3-methylbutyl chain at the N1 position. The N-methylprop-2-enamide moiety introduces polar and hydrogen-bonding capabilities.

Properties

IUPAC Name

(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-11(2)6-7-19-12(3)8-14(13(19)4)9-15(10-17)16(20)18-5/h8-9,11H,6-7H2,1-5H3,(H,18,20)/b15-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPCCTIKFMRLEY-DHDCSXOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC(C)C)C)C=C(C#N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1CCC(C)C)C)/C=C(/C#N)\C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, cytotoxicity, and molecular interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H22N4O
  • Molecular Weight : 290.39 g/mol

Anti-inflammatory Activity

Research has indicated that compounds structurally similar to this compound exhibit significant anti-inflammatory properties. For instance, a study on related compounds demonstrated their ability to reduce cytokine production in macrophages and inhibit inflammation in vivo models such as the complete Freund's adjuvant-induced paw edema model .

Table 1: Summary of Anti-inflammatory Studies

CompoundModel UsedDose (mg/kg)Effect on Edema Reduction (%)
JMPR-01CFA-induced paw edema10060% reduction at 6 hours
JMPR-01Zymosan-induced peritonitis5, 10, 5061.8%, 68.5%, 90.5% reduction

Cytotoxicity

Cytotoxicity assays using cell lines such as J774 macrophages have shown that this compound can modulate cell viability and induce apoptosis at specific concentrations. The compound demonstrated non-cytotoxic effects at low concentrations while effectively reducing the production of pro-inflammatory cytokines like TNFα and IL-1β .

Table 2: Cytotoxicity Profile

Concentration (µM)Cell Viability (%)TNFα Production Reduction (%)
258540%
507060%

Molecular Mechanisms

Molecular docking studies have suggested that this compound interacts with various molecular targets involved in inflammatory pathways. Key targets include:

  • LT-A4-H : Involved in leukotriene biosynthesis.
  • COX-2 : Cyclooxygenase enzyme associated with inflammation.

These interactions indicate that the compound may exert its biological effects through modulation of inflammatory mediators and pathways.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of similar compounds. For example, a study focusing on JMPR-01 showed promising results in reducing inflammation and modulating immune responses in animal models, highlighting the potential for developing new anti-inflammatory drugs based on the structural framework of (Z)-2-cyano compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The following compounds share core structural motifs with the target molecule, differing primarily in substituents on the pyrrole ring, amide group, or aryl systems:

Table 1: Key Structural Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide (Target) Likely C20H28N3O ~326.5 - 3-Methylbutyl on pyrrole
- N-Methylamide
High lipophilicity due to branched alkyl chain; moderate polarity from cyano and amide groups
(Z)-2-cyano-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide C21H21F2N3O4 417.4 - Difluorobenzodioxol
- Methoxypropan-2-yl on pyrrole
Enhanced electron-withdrawing effects (F, O); potential for improved metabolic stability
1-[(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]-N-cyclohexylpiperidine-3-carboxamide C26H38N4O2 438.6 - 2-Methylpropyl on pyrrole
- Cyclohexylpiperidine carboxamide
Increased steric bulk; potential for altered target binding kinetics
(Z)-2-cyano-N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide C21H22F2N4O2 400.4 - Propyl on pyrrole
- Difluoroanilino group
Dual fluorine atoms may enhance bioavailability; aromatic amine for π-π interactions

Functional Group Impact on Properties

  • Electron-withdrawing groups (e.g., methoxypropan-2-yl in ) may stabilize the enamide system against hydrolysis, a common degradation pathway for α,β-unsaturated carbonyls.
  • Amide Modifications: The N-methylamide in the target compound reduces hydrogen-bonding capacity relative to the cyclohexylpiperidine carboxamide in , which could influence target selectivity. Aromatic amines (e.g., difluoroanilino in ) introduce opportunities for π-stacking interactions with biological targets, enhancing binding affinity .
  • Fluorine Incorporation :

    • Fluorinated derivatives (e.g., ) exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

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